molecular formula C13H9F3N2O4 B1456814 1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester CAS No. 1160995-35-6

1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester

Cat. No. B1456814
M. Wt: 314.22 g/mol
InChI Key: UWJQBOVNRSQLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrole and phenyl rings. The presence of the nitro, trifluoromethyl, and ester groups would likely have significant effects on the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the nitro group could potentially be reduced to an amine (-NH2), and the ester could be hydrolyzed to produce a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4/c1-22-12(19)10-3-2-6-17(10)9-5-4-8(13(14,15)16)7-11(9)18(20)21/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJQBOVNRSQLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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